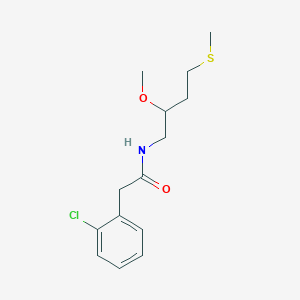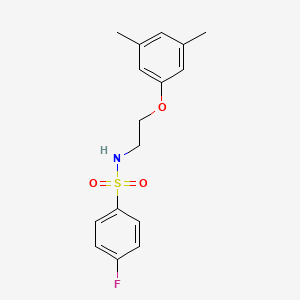
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as CPEP and is used in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors in Drug Metabolism Studies
Chemical inhibitors play a crucial role in understanding the metabolism of small-molecule drugs in the human liver, particularly through their interactions with Cytochrome P450 (CYP) enzymes. Compounds like "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as selective inhibitors in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, thereby predicting drug-drug interactions. For instance, selective inhibitors are crucial for accurate in vitro assessments of various CYP isoforms' contributions to total drug metabolism, which is essential for anticipating potential drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Synthesis of Heterocycles
Compounds with the enamine configuration, analogous to "this compound," have been identified as versatile building blocks in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds act as important intermediates for synthesizing natural products and heterocycles, which are central to synthetic chemistry. Their reactivity allows for the enantioselective preparation of highly functionalized compounds, highlighting their value in developing novel synthetic methodologies (Negri et al., 2004).
Pharmacophore Design in Medicinal Chemistry
In medicinal chemistry, the design and synthesis of selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release, are critical. Compounds similar to "this compound" could potentially serve as templates for designing new inhibitors with improved selectivity and potency. These inhibitors target specific binding pockets on enzymes, replacing natural substrates and preventing undesired enzymatic activity. This approach aids in the development of drugs with targeted therapeutic effects, minimizing side effects (Scior et al., 2011).
Antimicrobial Compounds from Natural Sources
Exploring compounds from cyanobacteria for antimicrobial activities against multidrug-resistant pathogens is a promising research area. Cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, exhibit diverse biological properties, such as antibacterial, antifungal, and antimycobacterial activities. Given the structural complexity and potential bioactivity of "this compound," similar investigations could uncover new antimicrobial agents, addressing the growing issue of drug resistance (Swain et al., 2017).
Eigenschaften
IUPAC Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)
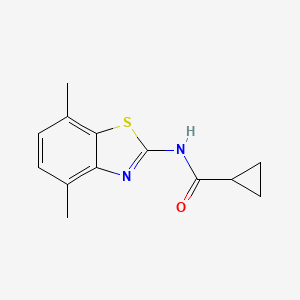
![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)
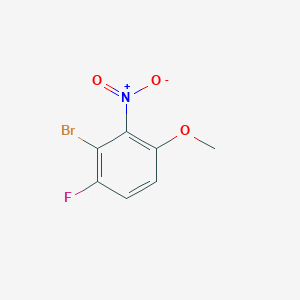
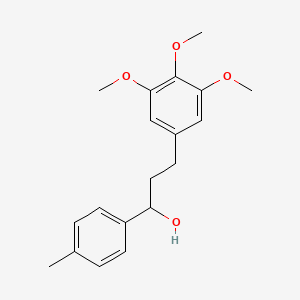

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)
